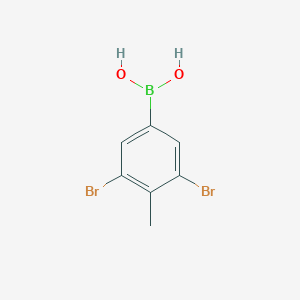

3,5-Dibromo-4-methylphenylboronic acid

CAS No.: 2241870-51-7

Cat. No.: VC11656144

Molecular Formula: C7H7BBr2O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241870-51-7 |

|---|---|

| Molecular Formula | C7H7BBr2O2 |

| Molecular Weight | 293.75 g/mol |

| IUPAC Name | (3,5-dibromo-4-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |

| Standard InChI Key | NELJHZPSCFFMJR-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)Br)C)Br)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)Br)C)Br)(O)O |

Introduction

Chemical Identity and Structural Features

3,5-Dibromo-4-methylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with two bromine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a boronic acid functional group (-B(OH)₂) at the para position relative to the methyl group. Its molecular formula is C₇H₇BBr₂O₂, with a calculated molecular weight of 293.61 g/mol . The compound’s pinacol ester derivative, 3,5-dibromo-4-methylphenylboronic acid pinacol ester (PubChem CID: 58501494), has a molecular weight of 375.89 g/mol and serves as a stabilized form for storage and handling .

Table 1: Key Identifiers of 3,5-Dibromo-4-methylphenylboronic Acid

The compound’s planar aromatic structure facilitates electronic conjugation between the boronic acid group and halogen substituents, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

The compound’s physicochemical profile is inferred from its structural analogs and computational data:

-

Solubility: Likely low in polar solvents (e.g., water) due to hydrophobic bromine and methyl groups. Soluble in tetrahydrofuran (THF) and dichloromethane, as indicated by analogous Suzuki-Miyaura reaction conditions .

-

Stability: Boronic acids are prone to protodeboronation under acidic or aqueous conditions; thus, the pinacol ester derivative is preferred for long-term storage .

-

Melting Point: Unreported for the free boronic acid, but the pinacol ester derivative is a solid at room temperature .

Applications in Organic Synthesis

3,5-Dibromo-4-methylphenylboronic acid serves as a versatile substrate in transition-metal-catalyzed reactions:

Suzuki-Miyaura Cross-Coupling

The compound’s two bromine atoms enable sequential cross-coupling reactions. For example, in the synthesis of polysubstituted pyridines, a single bromine could be replaced with an aryl group via palladium catalysis, leaving the second bromine available for further functionalization . This dual reactivity is exemplified in the preparation of 3,5-bis(4-ethylphenyl)-2,4,6-trimethylpyridine, where a diborylated intermediate undergoes stepwise coupling .

Pharmaceutical Intermediate

Boronic acids are integral to protease inhibitors and radiopharmaceuticals. While no direct applications of 3,5-dibromo-4-methylphenylboronic acid are documented, its structural analogs are employed in positron emission tomography (PET) tracer synthesis .

Recent Research and Developments

Recent studies emphasize optimizing halogenated boronic acids for green chemistry applications. For instance, microwave-assisted Suzuki couplings using dibromoarylboronic acids reduce reaction times and catalyst loadings . Additionally, computational modeling has predicted the compound’s potential as a ligand in metal-organic frameworks (MOFs), leveraging its rigid geometry and halogen interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume